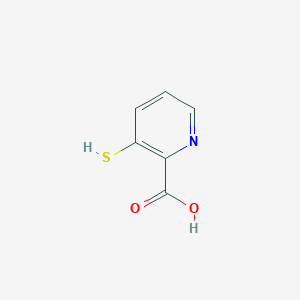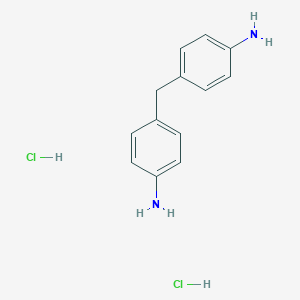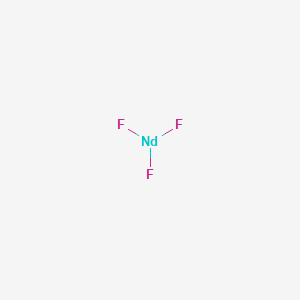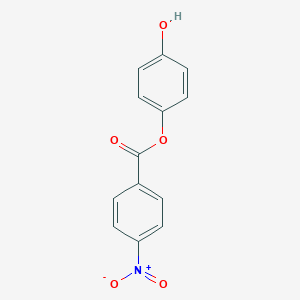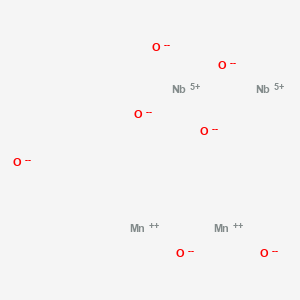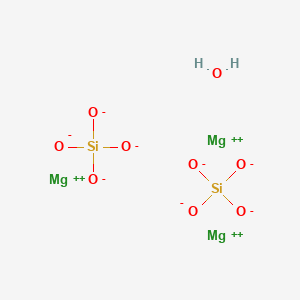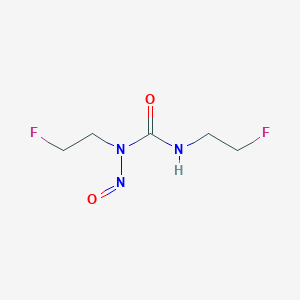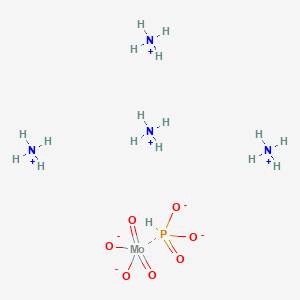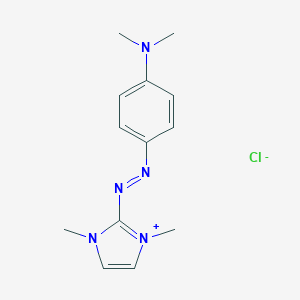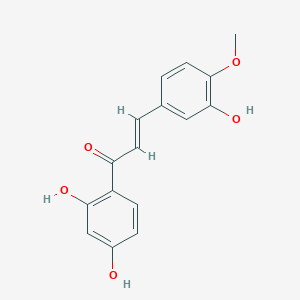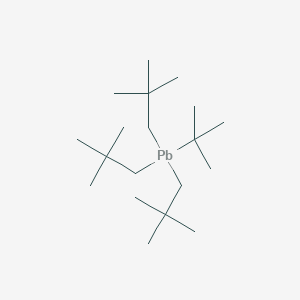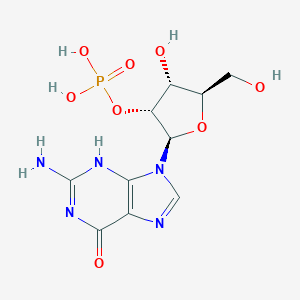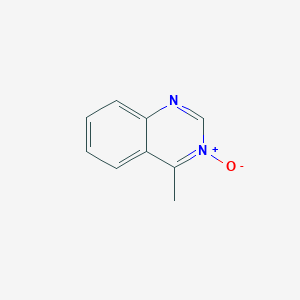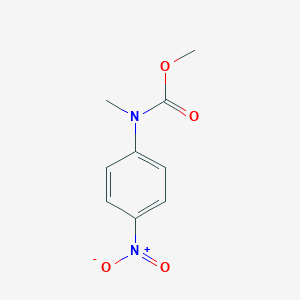
methyl N-methyl-N-(4-nitrophenyl)carbamate
描述
Synthesis Analysis
The synthesis of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" involves reactions where hydroxide ions play a crucial role in the hydrolysis process. This process has been studied in different environments, such as micellar solutions, where the catalytic activity of cationic micelles like cetyltrimethylammonium bromide (CTAB) affects the reaction rates. The hydrolysis reactions, particularly involving rate-determining hydroxide attack, show that these micelles can catalyze the process, albeit weakly, compared to reactions in water (Broxton, Christie, & Mannas, 1988).
Molecular Structure Analysis
The molecular structure of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" plays a significant role in its reactivity and interaction with other molecules. While specific details on the molecular structure analysis are not provided in the referenced studies, it is known that the presence of the nitro group and its position on the phenyl ring significantly influence the electronic properties and, consequently, the chemical behavior of the compound.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including basic hydrolysis and methanolysis. The mechanism of these reactions can vary based on the substituents' position on the phenyl ring. For instance, basic hydrolysis of some methyl N-(2-nitrophenyl)carbamates follows a BAC2 mechanism, contrasting with the preferential C-N bond breaking observed in the hydrolysis of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" (Broxton, 1984).
Physical Properties Analysis
The physical properties of "Methyl N-methyl-N-(4-nitrophenyl)carbamate," such as solubility, melting point, and molecular weight, are crucial for understanding its behavior in different environments. These properties are determined by the molecular structure and functional groups present in the compound. The studies referenced do not specifically detail these properties, but they are inherent in the compound's response to synthesis and hydrolysis conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and catalytic behaviors, are essential for comprehending the compound's versatility and potential applications. The catalytic activity in micellar solutions and the reaction mechanisms observed during hydrolysis and methanolysis provide insight into the chemical properties of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" (Broxton, Christie, & Mannas, 1988); (Broxton, 1984).
科学研究应用
It serves as a photoremovable alcohol protecting group, especially in protic solvents like water or ethanol, and is deprotected through photolysis from 254 to 365 nm. This characteristic is utilized in synthetic organic chemistry for molecule protection during complex reaction sequences (Loudwig & Goeldner, 2001).
It's a metabolite processed by enzyme systems in rat liver microsomes, requiring TPNH and oxygen. This indicates its biological interactions and potential effects on metabolic pathways in organisms (Hodgson & Casida, 1961).
It acts as a specific active site titrator for bile-salt-dependent lipases, indicating its potential in biochemical studies related to enzyme activity and inhibition (Fourneron et al., 1991).
It's involved in the basic hydrolysis of N-phenylcarbamates and methanolysis of N-phenylacetamides, important in understanding reaction mechanisms and kinetics, especially in organic synthesis and degradation processes (Broxton, 1984).
It's used in biphasic methods for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates, useful in various synthetic applications including the safe generation of compounds alternative to toxic methyl isocyanate (Peterson et al., 2006).
Research has been conducted on its synthesis by the non-phosgene method, which is significant in the context of green chemistry and safer industrial practices (Ta, 2013).
It's used in electrophilic amination, acetamidation, and amidation of substituted aromatic carbamates, indicating its role in complex organic reactions and potential in creating diverse organic molecules (Velikorodov et al., 2020).
安全和危害
属性
IUPAC Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDJJPODOSUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346264 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
CAS RN |
10252-27-4 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

